molecular formula C12H14O2S B14512802 Ethyl 2-(methylsulfanyl)-3-phenylprop-2-enoate CAS No. 63546-59-8

Ethyl 2-(methylsulfanyl)-3-phenylprop-2-enoate

Katalognummer: B14512802
CAS-Nummer: 63546-59-8
Molekulargewicht: 222.31 g/mol
InChI-Schlüssel: FMSIZDIYERJESF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(methylsulfanyl)-3-phenylprop-2-enoate is an organic compound with a complex structure that includes an ester functional group, a phenyl ring, and a methylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylsulfanyl)-3-phenylprop-2-enoate typically involves the reaction of ethyl acetoacetate with a methylsulfanyl-substituted benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(methylsulfanyl)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(methylsulfanyl)-3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Wirkmechanismus

The mechanism of action of Ethyl 2-(methylsulfanyl)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the methylsulfanyl group, which can participate in nucleophilic and electrophilic reactions. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 4-(4-ethenylphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate
  • Ethyl 2-(methylsulfanyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimidine-5-carboxylate
  • Methyl 4-(3-chlorophenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate

Uniqueness

Ethyl 2-(methylsulfanyl)-3-phenylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the methylsulfanyl group, in particular, distinguishes it from other similar compounds and contributes to its unique chemical behavior and potential biological activity.

Eigenschaften

CAS-Nummer

63546-59-8

Molekularformel

C12H14O2S

Molekulargewicht

222.31 g/mol

IUPAC-Name

ethyl 2-methylsulfanyl-3-phenylprop-2-enoate

InChI

InChI=1S/C12H14O2S/c1-3-14-12(13)11(15-2)9-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI-Schlüssel

FMSIZDIYERJESF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=CC1=CC=CC=C1)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.